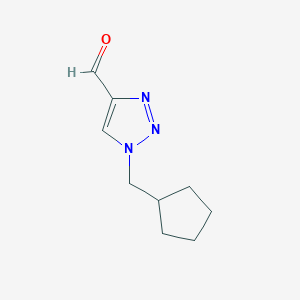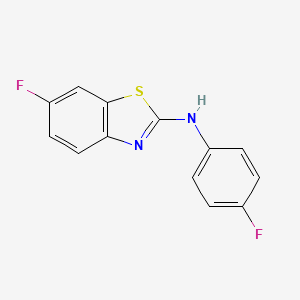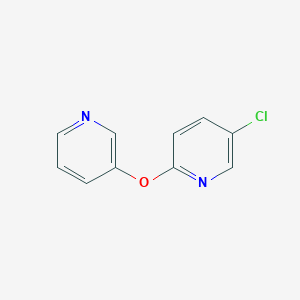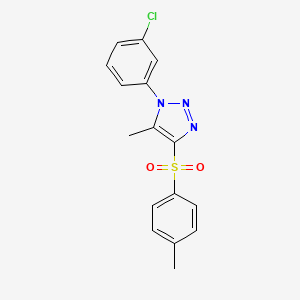![molecular formula C20H26N2O3 B6499731 2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide CAS No. 954020-80-5](/img/structure/B6499731.png)
2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, reactivity, and stability .Scientific Research Applications
2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide has been studied for its potential applications in various fields, including drug delivery, medical imaging, and cancer therapy. In drug delivery, this compound has been found to be an effective carrier for a variety of drugs, including anticancer drugs and antibiotics. In medical imaging, this compound has been found to be a useful contrast agent for magnetic resonance imaging (MRI) and computed tomography (CT) scans. In cancer therapy, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer cells.
Mechanism of Action
2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide has been found to act primarily through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are molecules that are involved in inflammation. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and its associated symptoms.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has also been found to act as an antioxidant, meaning that it can help to reduce oxidative damage to cells. This compound has also been found to inhibit the growth of several types of cancer cells, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is readily available in the laboratory. Additionally, this compound has been found to be relatively stable in a variety of conditions, making it suitable for use in long-term experiments. However, this compound is also limited by its low solubility in water and its potential to cause skin irritation.
Future Directions
There are a number of potential future directions for research on 2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide. One potential direction is to further investigate its potential applications in drug delivery, medical imaging, and cancer therapy. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential for use in other therapeutic applications. Finally, research could be conducted to investigate the potential for this compound to interact with other molecules and to identify potential side effects.
Synthesis Methods
2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide can be synthesized using a variety of methods, including the Wittig reaction and the Suzuki coupling reaction. The Wittig reaction involves the use of a phosphonium ylide to form a carbon-carbon double bond between aldehydes and alkenes. The Suzuki coupling reaction involves the use of a palladium catalyst to form a carbon-carbon bond between aryl halides and organoboron compounds. Both of these methods have been used to synthesize this compound in laboratory settings.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-24-19-8-4-3-7-18(19)20(23)21-14-16-9-11-22(12-10-16)15-17-6-5-13-25-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQPGDKLXYRFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B6499654.png)
![N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6499657.png)
![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)


![2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6499675.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B6499688.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6499702.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6499710.png)

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
